氢溴酸厄立曲坦一水合物

描述

Eletriptan hydrobromide monohydrate is a second-generation triptan drug developed by Pfizer Inc for the treatment of migraine headaches . It is used to treat acute migraine headaches in adults and is not used to prevent migraine headaches or for cluster headaches . Eletriptan works in the brain to relieve the pain from migraine headaches .

Synthesis Analysis

The synthesis of Eletriptan hydrobromide monohydrate involves treating eletriptan hydrobromide with aqueous hydrogen peroxide in aqueous acetonitrile at 80–85 °C . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

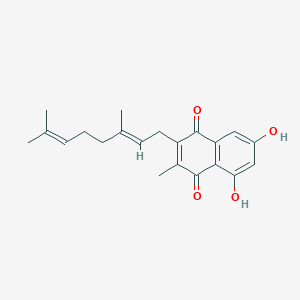

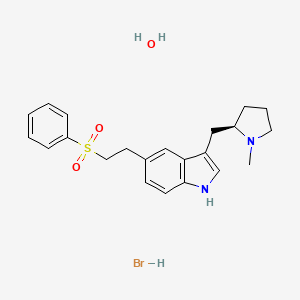

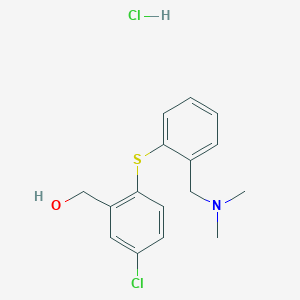

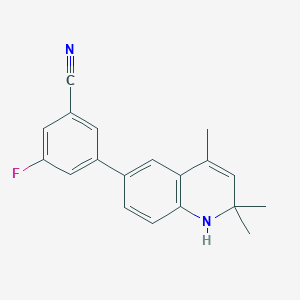

The molecular formula of Eletriptan hydrobromide monohydrate is C22H29BrN2O3S . It has an average mass of 481.446 Da and a monoisotopic mass of 480.108215 Da . More details about the molecular structure can be found in the referenced sources .Chemical Reactions Analysis

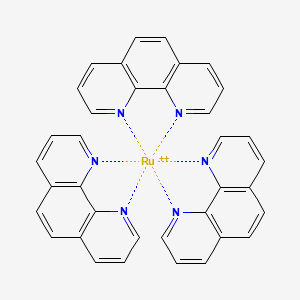

Eletriptan hydrobromide monohydrate is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist . It has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors .Physical And Chemical Properties Analysis

Eletriptan hydrobromide monohydrate has a water solubility of 0.00118 mg/mL, a logP of 3.84, and a logS of -5.5 . It has a pKa (Strongest Acidic) of 17.11 and a pKa (Strongest Basic) of 8.37 . It has a physiological charge of 1, a hydrogen acceptor count of 3, and a hydrogen donor count of 1 .科学研究应用

合成与杂质控制

用于急性偏头痛治疗的氢溴酸厄立曲坦涉及复杂的合成工艺。在制造过程中,观察到各种杂质。了解这些杂质的结构对于控制其在活性药物成分生产中的形成至关重要。对氢溴酸厄立曲坦合成主要杂质的研究涉及质谱、傅里叶变换红外光谱和核磁共振等光谱技术,这些技术对于开发高纯度相关化合物至关重要 (Madasu 等,2012).

分子构效关系

针对厄立曲坦和那拉曲坦等抗偏头痛药的卤化物盐的研究重点在于了解其分子结构。对它们的构象和氢键网络的研究提供了对该类化合物中构效关系的见解,这对药物开发很有价值 (Ravikumar 等,2008).

新型给药系统

正在开发氢溴酸厄立曲坦的创新给药系统,以克服首过代谢和生物利用度降低等挑战。例如,正在研究将聚合物纳米颗粒(如聚(d,l-丙交酯-共-乙交酯)封装,并开发了用于定量此类系统中药物的新型 HPLC 技术 (Esim 等,2017).

颅血管选择性

对厄立曲坦颅血管选择性的研究探讨了其对各种血管的影响,特别是与偏头痛治疗效果和潜在冠状动脉副作用的关系。这项研究评估了厄立曲坦对人脑膜中动脉、冠状动脉和隐静脉的作用,为其临床使用提供了有价值的信息 (Humphrey 等,2000).

药代动力学和种族考虑

氢溴酸厄立曲坦的药代动力学研究,包括其吸收、分布、代谢和排泄,对于了解其在不同人群中的疗效至关重要。例如,韩国和非韩国受试者之间的比较研究有助于确定该药物的普遍性和安全性 (Kim 等,2018).

作用机制

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors . It is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches .

安全和危害

Eletriptan may cause serious side effects, including fast, slow, or uneven heart rate; sudden severe stomach pain; numbness, tingling, cold feeling or burning pain in your feet or toes; severe headache, blurred vision, pounding in your neck or ears; or signs of a stroke . It should not be used if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke .

未来方向

The maximum recommended single dose of Eletriptan is 40 mg . It should not be used to treat more than 3 headaches in any 30-day period, unless directed by a doctor . For patients with coronary artery disease (CAD) risk factors, a cardiovascular evaluation should be performed prior to initiating therapy .

属性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDVONYOHPTGR-JQDLGSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eletriptan hydrobromide monohydrate | |

CAS RN |

273211-28-2 | |

| Record name | Eletriptan hydrobromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELETRIPTAN HYDROBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)

![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)

![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)

![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)

![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)